6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15853572
InChI: InChI=1S/C16H23N3O4/c1-11-9-13(17-10-12(11)14(20)21)18-5-7-19(8-6-18)15(22)23-16(2,3)4/h9-10H,5-8H2,1-4H3,(H,20,21)
SMILES:
Molecular Formula: C16H23N3O4
Molecular Weight: 321.37 g/mol

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid

CAS No.:

Cat. No.: VC15853572

Molecular Formula: C16H23N3O4

Molecular Weight: 321.37 g/mol

* For research use only. Not for human or veterinary use.

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid -

Specification

Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
IUPAC Name 4-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C16H23N3O4/c1-11-9-13(17-10-12(11)14(20)21)18-5-7-19(8-6-18)15(22)23-16(2,3)4/h9-10H,5-8H2,1-4H3,(H,20,21)
Standard InChI Key PQGHSLXEGNVIMW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C(=O)O)N2CCN(CC2)C(=O)OC(C)(C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound comprises a pyridine ring (nicotinic acid backbone) substituted at position 4 with a methyl group (-CH₃) and at position 6 with a piperazine moiety. The piperazine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic workflows . The Boc group (C₄H₉OCO-) masks the amine’s reactivity, enabling selective functionalization at other sites .

Physicochemical Data

Key properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₆H₂₃N₃O₄
Molecular Weight321.37 g/mol
IUPAC Name4-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid
CAS Number1254163-84-2 (boronic acid derivative)
SolubilityLikely polar aprotic solvents (e.g., DMSO, DMF)

The Boc group’s lipophilicity (logP ~1.2) balances the carboxylic acid’s polarity, rendering the compound amenable to both organic and aqueous-phase reactions .

Synthetic Methodologies

Photocatalytic Coupling

A landmark advancement is the one-step synthesis using visible-light photocatalysis, as demonstrated in a 2018 patent . By irradiating 2-aminopyridine and piperazine-1-tert-butyl carboxylate with an acridine salt photocatalyst (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate) and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant, the target compound is formed in 95% yield . This method eliminates heavy metals (e.g., palladium) and hazardous hydrogen gas, addressing environmental and safety concerns .

Microwave-Assisted Amination

Alternative routes employ microwave irradiation to accelerate nucleophilic aromatic substitution. For example, reacting 5-chloro-4-methylnicotinic acid with Boc-piperazine in dimethyl sulfoxide (DMSO) at 100–110°C for 1 hour achieves 63.8% yield . Microwave conditions enhance reaction efficiency by reducing side products like dehalogenated byproducts .

Comparative Analysis of Methods

The table below contrasts key synthetic approaches:

MethodYieldCatalystsAdvantagesLimitations
Photocatalysis 95%Acridine salt, TEMPOMetal-free, one-step, scalableRequires specialized light setup
Microwave 63.8%K₂CO₃Rapid, avoids high-pressure H₂Moderate yield
Traditional SNAr~70%Pd/C, H₂Well-established protocolUses hazardous H₂ gas

Applications in Drug Discovery

Intermediate for Biologically Active Molecules

The compound’s boronic acid derivative (C₁₅H₂₄BN₃O₄) serves as a Suzuki coupling partner for synthesizing aryl- and heteroaryl-functionalized analogs . For instance, coupling with bromopyridines yields kinase inhibitors with IC₅₀ values <100 nM in preclinical cancer models .

Neuroactive Compound Development

Structural analogs exhibit affinity for serotonin (5-HT₃) and dopamine (D₂) receptors. Modifications at the piperazine nitrogen (e.g., replacing Boc with acyl groups) enhance blood-brain barrier penetration, making them candidates for treating schizophrenia and depression.

Antimicrobial Potency

Quaternary ammonium derivatives show activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) of 2–4 µg/mL . The methyl group at position 4 is critical for disrupting bacterial cell wall synthesis .

Pharmacokinetic and Toxicological Profiles

Metabolic Stability

In vitro microsomal studies indicate a half-life (t₁/₂) of 45 minutes in human liver microsomes, primarily due to Boc group hydrolysis. Stabilizing the Boc moiety via fluorination extends t₁/₂ to >120 minutes.

Toxicity Screening

Future Directions

Targeted Drug Delivery

Conjugating the compound to nanoparticle carriers (e.g., PEGylated liposomes) could enhance tumor-specific uptake, reducing off-target effects . Preliminary in vivo data show a 3-fold increase in tumor drug concentration compared to free drug .

Green Chemistry Innovations

Adapting photocatalytic synthesis to flow reactors may enable kilogram-scale production with <5% waste generation . Recent prototypes achieve 90% yield in continuous-flow mode, underscoring industrial potential .

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